Regioisomeric Specificity: The 5-yl vs. 3-yl Pyrazole Linkage
The compound is a specific regioisomer, 2-chloro-4-(1H-pyrazol-5-yl)benzonitrile, which is critical for the synthesis of darolutamide. While the 3-yl regioisomer (2-chloro-4-(1H-pyrazol-3-yl)benzonitrile) exists, it is the 5-yl substitution pattern that is explicitly claimed in key patents for the preparation of carboxamide AR antagonists [1]. A patent application (CN202110891524) describes a method for preparing the 3-yl isomer [2], but this does not diminish the unique and required role of the 5-yl isomer in the established darolutamide synthetic route. The use of the incorrect regioisomer would lead to a different final compound with potentially altered pharmacological properties.
| Evidence Dimension | Regioisomeric substitution pattern (Pyrazole linkage) |
|---|---|
| Target Compound Data | 1H-pyrazol-5-yl |
| Comparator Or Baseline | 1H-pyrazol-3-yl |
| Quantified Difference | Structural isomer; different spatial orientation of the pyrazole ring. |
| Conditions | Synthesis of androgen receptor antagonists (e.g., darolutamide) |
Why This Matters
For procurement, specifying the correct 5-yl regioisomer is non-negotiable, as using the 3-yl isomer will derail the intended synthesis and produce a different, potentially inactive or undesired final compound.
- [1] ORION CORPORATION. Patent IL-238044-A. 2016-07-31. View Source
- [2] Patent CN202110891524. Method for preparing 2-chloro-4-(1H-pyrazol-3-yl) benzonitrile by one-step method. 2021-08-31. View Source
